

# Discovery and history of arylboronic acids

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An In-depth Technical Guide to the Discovery and History of Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Arylboronic acids, organic compounds featuring a boronic acid functional group attached to an aryl ring, have emerged as indispensable tools in modern organic chemistry, with profound implications for drug discovery and materials science. Their unique reactivity, stability, and low toxicity have positioned them as critical building blocks in a myriad of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This technical guide provides a comprehensive overview of the discovery and historical development of arylboronic acids, detailing the seminal synthetic methodologies, key scientific pioneers, and the evolution of their applications.

## The Dawn of Boronic Acid Chemistry: Early Discoveries

The journey into the world of organoboron compounds began in the mid-19th century. While not an arylboronic acid, the first synthesis of any boronic acid was a landmark achievement that paved the way for future discoveries.

### The First Boronic Acid: Edward Frankland (1860)

In 1860, the English chemist Edward Frankland reported the first synthesis and isolation of a boronic acid.<sup>[1][2][3]</sup> He successfully prepared ethylboronic acid through a two-step process.

This pioneering work, while focused on an alkylboronic acid, laid the fundamental groundwork for the synthesis of this new class of organoboron compounds.

#### Experimental Protocol: Frankland's Synthesis of Ethylboronic Acid

- Step 1: Synthesis of Triethylborane: Diethylzinc was reacted with triethyl borate to produce triethylborane.
  - Reactants: Diethylzinc ( $\text{Zn}(\text{C}_2\text{H}_5)_2$ ), Triethyl borate ( $\text{B}(\text{OC}_2\text{H}_5)_3$ )
  - Equation:  $3 \text{Zn}(\text{C}_2\text{H}_5)_2 + 2 \text{B}(\text{OC}_2\text{H}_5)_3 \rightarrow 2 \text{B}(\text{C}_2\text{H}_5)_3 + 3 \text{Zn}(\text{OC}_2\text{H}_5)_2$
- Step 2: Oxidation to Ethylboronic Acid: The resulting triethylborane was carefully oxidized by exposure to air to yield ethylboronic acid.<sup>[1][2]</sup>
  - Reactant: Triethylborane ( $\text{B}(\text{C}_2\text{H}_5)_3$ ), Oxygen ( $\text{O}_2$ )
  - Equation:  $\text{B}(\text{C}_2\text{H}_5)_3 + \text{O}_2 \rightarrow \text{C}_2\text{H}_5\text{B}(\text{OH})_2 + \text{other oxidation products}$

## The First Arylboronic Acid: Michaelis and Becker (1880)

Two decades after Frankland's discovery, the field expanded to include aromatic derivatives with the work of German chemists August Michaelis and P. Becker. In 1880, they reported the first synthesis of an arylboronic acid, specifically phenylboronic acid.<sup>[4]</sup> Their method, although harsh by modern standards, was a pivotal moment in the history of arylboronic acid chemistry.

#### Experimental Protocol: Michaelis and Becker's Synthesis of Phenylboronic Acid

- Methodology: Phenylboronyl dichloride was first prepared by heating diphenylmercury with boron trichloride in a sealed tube at high temperatures. The resulting phenylboronyl dichloride was then hydrolyzed to afford phenylboronic acid.<sup>[4]</sup>
  - Step 1: Synthesis of Phenylboronyl Dichloride
    - Reactants: Diphenylmercury ( $(\text{C}_6\text{H}_5)_2\text{Hg}$ ), Boron trichloride ( $\text{BCl}_3$ )
    - Conditions: Heated to 180-200 °C in a sealed tube.

- Equation:  $(\text{C}_6\text{H}_5)_2\text{Hg} + 2 \text{BCl}_3 \rightarrow 2 \text{C}_6\text{H}_5\text{BCl}_2 + \text{HgCl}_2$
- Step 2: Hydrolysis to Phenylboronic Acid
  - Reactant: Phenylboronyl dichloride ( $\text{C}_6\text{H}_5\text{BCl}_2$ )
  - Equation:  $\text{C}_6\text{H}_5\text{BCl}_2 + 2 \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{B}(\text{OH})_2 + 2 \text{HCl}$

## Evolution of Synthetic Methodologies

The initial syntheses of arylboronic acids were often low-yielding and required harsh conditions. The 20th century witnessed the development of more practical and versatile methods, significantly expanding the accessibility and utility of this important class of compounds.

## The Grignard Reagent Approach

The development of Grignard reagents by Victor Grignard in the early 1900s provided a powerful new tool for carbon-carbon bond formation. It wasn't long before this methodology was applied to the synthesis of arylboronic acids, a method that remains one of the most common and cost-effective to this day.<sup>[5][6]</sup>

### Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reagent

- Principle: A phenylmagnesium halide (a Grignard reagent) is reacted with a trialkyl borate ester at low temperatures. The resulting boronic ester is then hydrolyzed to yield the arylboronic acid.<sup>[4][7]</sup>
- Step 1: Formation of the Grignard Reagent
  - Reactants: Bromobenzene ( $\text{C}_6\text{H}_5\text{Br}$ ), Magnesium turnings (Mg)
  - Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)
  - Equation:  $\text{C}_6\text{H}_5\text{Br} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{MgBr}$
- Step 2: Reaction with Trialkyl Borate and Hydrolysis
  - Reactants: Phenylmagnesium bromide ( $\text{C}_6\text{H}_5\text{MgBr}$ ), Trimethyl borate ( $\text{B}(\text{OCH}_3)_3$ )

- Conditions: The Grignard reagent solution is added to a solution of trimethyl borate in anhydrous THF at a low temperature (typically -78 °C) to prevent multiple additions of the Grignard reagent to the boron center. The reaction mixture is then warmed to room temperature and hydrolyzed with an aqueous acid (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>).
- Equation:
  - $\text{C}_6\text{H}_5\text{MgBr} + \text{B}(\text{OCH}_3)_3 \rightarrow \text{C}_6\text{H}_5\text{B}(\text{OCH}_3)_2 + \text{CH}_3\text{OMgBr}$
  - $\text{C}_6\text{H}_5\text{B}(\text{OCH}_3)_2 + 2 \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{B}(\text{OH})_2 + 2 \text{CH}_3\text{OH}$

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## The Miyaura Borylation Reaction

A significant breakthrough in the synthesis of arylboronic esters (precursors to arylboronic acids) came in 1995 with the development of the Miyaura borylation reaction by Norio Miyaura and his colleagues. This palladium-catalyzed cross-coupling reaction offers a milder and more functional-group-tolerant alternative to the Grignard and organolithium methods.

### Experimental Protocol: Miyaura Borylation Reaction

- Principle: An aryl halide or triflate is coupled with a diboron reagent, such as bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>), in the presence of a palladium catalyst and a base. The resulting arylboronic ester can then be hydrolyzed to the corresponding arylboronic acid if desired.
- Reactants:
  - Aryl halide or triflate (Ar-X, where X = I, Br, Cl, OTf)
  - Bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>)
  - Palladium catalyst (e.g., PdCl<sub>2</sub>(dppf), Pd(PPh<sub>3</sub>)<sub>4</sub>)
  - Base (e.g., potassium acetate (KOAc), potassium carbonate (K<sub>2</sub>CO<sub>3</sub>))

- Solvent: Aprotic solvents such as dioxane, toluene, or dimethylformamide (DMF).
- Conditions: The reaction is typically heated to 80-100 °C under an inert atmosphere.
- Equation:  $\text{Ar-X} + \text{B}_2\text{pin}_2 \xrightarrow{\text{(Pd catalyst, base)}} \text{Ar-Bpin} + \text{X-Bpin}$

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## Iridium-Catalyzed C-H Borylation

More recently, the direct borylation of aromatic C-H bonds has emerged as a powerful and atom-economical strategy for the synthesis of arylboronic esters. Pioneered by the groups of John Hartwig and others, this method utilizes iridium catalysts to selectively activate and functionalize C-H bonds.

### Experimental Protocol: Iridium-Catalyzed C-H Borylation of an Arene

- Principle: An arene is directly reacted with a diboron reagent in the presence of an iridium catalyst and a ligand. The regioselectivity is often governed by steric factors, favoring borylation at the least hindered position.
- Reactants:
  - Arene (Ar-H)
  - Bis(pinacolato)diboron ( $\text{B}_2\text{pin}_2$ )
  - Iridium catalyst (e.g.,  $[\text{Ir}(\text{COD})\text{OMe}]_2$ )
  - Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy))
- Solvent: A non-polar solvent such as cyclohexane or octane.
- Conditions: The reaction is typically heated to 80-100 °C under an inert atmosphere.
- Equation:  $\text{Ar-H} + \text{B}_2\text{pin}_2 \xrightarrow{\text{(Ir catalyst, ligand)}} \text{Ar-Bpin} + \text{H-Bpin}$

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## Quantitative Data on Arylboronic Acids

The utility of arylboronic acids is intrinsically linked to their physicochemical properties. This section provides key quantitative data for a selection of common arylboronic acids.

### Physicochemical Properties

Arylboronic Acid	Molecular Formula	Molar Mass ( g/mol )	Melting Point (°C)
Phenylboronic acid	C <sub>6</sub> H <sub>7</sub> BO <sub>2</sub>	121.93	215-216[4]
4-Methylphenylboronic acid	C <sub>7</sub> H <sub>9</sub> BO <sub>2</sub>	135.96	258-262
4-Methoxyphenylboronic acid	C <sub>7</sub> H <sub>9</sub> BO <sub>3</sub>	151.95	204-208
4-Fluorophenylboronic acid	C <sub>6</sub> H <sub>6</sub> BFO <sub>2</sub>	139.92	285-290
4-Chlorophenylboronic acid	C <sub>6</sub> H <sub>6</sub> BClO <sub>2</sub>	156.37	295-300
4-Nitrophenylboronic acid	C <sub>6</sub> H <sub>6</sub> BNO <sub>4</sub>	166.93	299-303
2-Naphthylboronic acid	C <sub>10</sub> H <sub>9</sub> BO <sub>2</sub>	171.99	268-272

### Acidity of Substituted Phenylboronic Acids

The Lewis acidity of arylboronic acids, quantified by their pKa values, is a critical parameter influencing their reactivity, particularly in forming boronate complexes.

Substituent (para-)	pKa
-H	8.83[8]
-CH <sub>3</sub>	9.0
-OCH <sub>3</sub>	9.1
-F	8.3
-Cl	8.2
-NO <sub>2</sub>	7.1

Note: pKa values can vary depending on the experimental conditions (e.g., solvent, temperature).

## Comparative Yields of Phenylboronic Acid Synthesis

The choice of synthetic method can significantly impact the yield of the desired arylboronic acid. The following table provides a comparison of typical yields for the synthesis of phenylboronic acid using different methods.

Synthetic Method	Typical Yield (%)	Reference
Grignard Reagent	50-70	[5]
Miyaura Borylation (from bromobenzene)	>90 (for the pinacol ester)	
Iridium-Catalyzed C-H Borylation (from benzene)	>95 (for the pinacol ester)	

## Stability and Reactivity

Arylboronic acids are generally stable, crystalline solids that are amenable to storage under ambient conditions. However, they can undergo certain decomposition pathways, with protodeboration being the most common.

## Protodeboration

Protodeboronation is the cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom. This process can be influenced by factors such as pH, temperature, and the electronic nature of the aryl group.[9][10] Generally, electron-rich arylboronic acids and those with ortho-substituents are more susceptible to protodeboronation, particularly under basic conditions.

## The Suzuki-Miyaura Cross-Coupling Reaction

The most significant application of arylboronic acids is undoubtedly the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the aryl group of the boronic acid and an organic halide or triflate. Its discovery in 1979 by Akira Suzuki and Norio Miyaura revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.

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### Experimental Protocol: Suzuki-Miyaura Coupling of Phenylboronic Acid and 4-Iodoanisole

- Reactants:
  - Phenylboronic acid (1.5 mmol)
  - 4-Iodoanisole (1.0 mmol)
  - Palladium catalyst (e.g., Pd/C 10 wt.%, 1.4 mol%)
  - Base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0 mmol)
- Solvent: Dimethylformamide (DMF, 8 mL)
- Conditions: The reaction mixture is refluxed, for example, using microwave irradiation for a specified time (e.g., 30-90 minutes).[11]
- Workup: After completion, the reaction mixture is typically filtered, and the product is isolated by extraction and purified by chromatography or recrystallization.



- Product: 4-Methoxybiphenyl

## Conclusion

From their initial discovery in the 19th century to their central role in modern synthetic chemistry, arylboronic acids have undergone a remarkable evolution. The development of robust and versatile synthetic methods has transformed these once-niche compounds into readily accessible and widely used reagents. Their continued application in the synthesis of complex molecules, particularly in the pharmaceutical industry, underscores their enduring importance. Future research in this field will likely focus on developing even more efficient, selective, and sustainable methods for their synthesis and on expanding their application in novel chemical transformations.

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)